molecular formula C10H7ClN4S B604335 6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 1071310-16-1

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B604335
CAS No.: 1071310-16-1
M. Wt: 250.71g/mol
InChI Key: MLMMIQLMOYUYJL-UHFFFAOYSA-N
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Description

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is part of the triazolothiadiazole family, known for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 5-substituted 4-amino-1,2,4-triazole-3-thiols with various carboxylic acids. For instance, the interaction of 4-amino-4H-1,2,4-triazole-3-thiols with 2-chloro-6-fluorobenzoic acid and phosphorous oxychloride under reflux conditions for 2 hours can yield the desired triazolothiadiazole . Another method involves the cyclization of aminothiols with 5-arylfuran-2-carboxylic acids under similar conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding amines or alcohols .

Scientific Research Applications

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications:

Biological Activity

6-(3-Chloro-4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that combines a triazole ring and a thiadiazole ring, with significant substitutions that enhance its reactivity and potential therapeutic applications.

  • Molecular Formula : C10H7ClN4S
  • Molecular Weight : 250.71 g/mol
  • CAS Number : 1071310-16-1

The presence of the 3-chloro-4-methylphenyl group at the 6-position contributes to its distinct chemical behavior and biological effects. The electron-withdrawing properties of the chlorine atom are believed to play a crucial role in its biological activity.

Biological Activity Overview

Research indicates that derivatives of triazolo-thiadiazoles exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The following sections detail specific biological activities associated with this compound.

Antimicrobial Activity

Studies have shown that this compound exhibits potent antimicrobial effects. For instance:

  • Inhibition of Urease Enzyme : A series of derivatives were evaluated against the urease enzyme, which is a virulence factor in urease-positive microorganisms. The compound demonstrated IC50 values ranging from 0.87±0.090.87\pm 0.09 to 8.32±1.21μM8.32\pm 1.21\mu M, significantly outperforming thiourea (IC50 = 22.54±2.34μM22.54\pm 2.34\mu M) as a positive control .
  • Antifungal Activity : Several analogs of this compound exhibited significant antifungal properties with minimum inhibitory concentration (MIC) values of 11, 22, and 0.5μg/mL0.5\mu g/mL against various fungal strains compared to fluconazole (MIC = 2μg/mL2\mu g/mL) .
CompoundMIC (µg/mL)Comparison
6f (R=3-Cl)1Fluconazole: 2
6g (R=4-Cl)2Fluconazole: 2
6h (R=3,4-diCl)0.5Fluconazole: 2

Anti-inflammatory Activity

The mechanism of action for anti-inflammatory effects may involve the inhibition of inflammatory pathways through enzyme interactions. The compound's ability to bind to specific enzymes suggests potential applications in treating inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. This mechanism is likely mediated through enzyme inhibition or receptor modulation.

Case Studies

Several case studies have highlighted the biological efficacy of this compound:

  • Urease Inhibition Study : A study evaluated the interaction dynamics between the compound and urease enzyme using molecular dynamics simulations. The results indicated that the compound occupies the active site effectively, leading to competitive inhibition .
  • Antifungal Efficacy Assessment : In vitro studies on various fungal strains demonstrated that certain derivatives exhibited superior antifungal activity compared to standard treatments like fluconazole .

Properties

IUPAC Name

6-(3-chloro-4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN4S/c1-6-2-3-7(4-8(6)11)9-14-15-5-12-13-10(15)16-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLMMIQLMOYUYJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=NN=C3S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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